3-Bromofluoranthene in Palladium-Catalyzed Annulation: Documented Synthetic Yield Range for π-Extended Acephenanthrylene Derivatives
In palladium-catalyzed annulation reactions with alkynes, 3-bromofluoranthene demonstrates productive cross-coupling reactivity, yielding the corresponding annulated products in 51-86% yield across six documented examples [1]. This quantitative yield range represents a direct performance benchmark for this specific bromoarene in a catalytic transformation that is central to the synthesis of nonplanar, curved polycyclic aromatic frameworks relevant to organic electronics applications [1].
| Evidence Dimension | Annulation reaction yield (synthetic efficiency) |
|---|---|
| Target Compound Data | 51-86% yield range |
| Comparator Or Baseline | 3-bromoperylene, 9-bromoanthracene, bromocorannulene (all tested in same study) |
| Quantified Difference | 3-bromofluoranthene falls within the 51-86% yield range; yields vary by alkyne partner and reaction conditions |
| Conditions | Palladium-catalyzed annulation with alkynes; 6 examples reported for 3-bromofluoranthene |
Why This Matters
The documented 51-86% yield range provides procurement justification for 3-bromofluoranthene as a validated building block for constructing π-extended fluoranthene-based materials, with literature precedent confirming productive reactivity in cross-coupling transformations essential for OLED and organic semiconductor synthesis.
- [1] Liu EC, Chen MK, Li CW, et al. Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis, and properties of acephenanthrylene-based derivatives. Chemistry. 2015;21(12):4755-4761. View Source
